N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyridazinyl group containing a methylsulfonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core sulfonamide structure. One common method is the reaction of 3,4-dimethylbenzenesulfonyl chloride with an amine derivative of 3-(6-methylsulfonylpyridazin-3-yl)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide and pyridazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O4S2
The structure features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This mechanism can lead to antibacterial effects.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which is particularly relevant in conditions such as myocarditis and other inflammatory diseases .
- Antitumor Activity : Some studies suggest that similar sulfonamide derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Research has demonstrated that sulfonamide compounds can effectively inhibit the growth of various bacterial strains. In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Clinical studies indicate that the compound may reduce inflammation in myocardial tissues, improving cardiac function post-myocardial infarction (MI). The administration during the acute phase of myocardial inflammation has shown promising results in reducing systemic inflammation and enhancing myocardial repair .
Case Studies
- Myocardial Inflammation : A study involving animal models demonstrated that the compound significantly decreased levels of inflammatory markers in the myocardium when administered during the acute phase of MI. This led to improved cardiac function and reduced mortality rates associated with myocardial inflammation .
- Cancer Cell Lines : In vitro experiments with various cancer cell lines showed that this compound could induce apoptosis through the activation of caspase pathways, suggesting potential for development as an anticancer agent .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-7-8-17(11-14(13)2)28(25,26)22-16-6-4-5-15(12-16)18-9-10-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLMCBFBDXUSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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